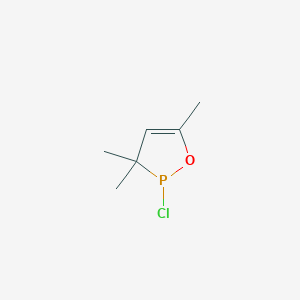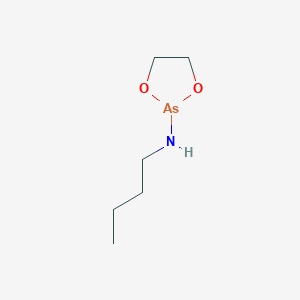
N-Butyl-1,3,2-dioxarsolan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-1,3,2-dioxarsolan-2-amine is an organic compound with the molecular formula C6H14AsNO2. It contains a total of 24 atoms, including 14 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is characterized by a five-membered ring structure, which includes an arsenic atom, making it a unique member of the dioxarsolan family .
Preparation Methods
The synthesis of N-Butyl-1,3,2-dioxarsolan-2-amine typically involves the reaction of butylamine with a suitable arsenic-containing precursor under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
N-Butyl-1,3,2-dioxarsolan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated compounds, leading to the formation of substituted derivatives.
Condensation: It can undergo condensation reactions with carbonyl compounds to form imines or other condensation products.
Scientific Research Applications
N-Butyl-1,3,2-dioxarsolan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-1,3,2-dioxarsolan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s arsenic atom plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
N-Butyl-1,3,2-dioxarsolan-2-amine can be compared with other similar compounds such as:
N-Butylamine: A simple amine with a similar but less complex structure.
1,3-Dioxolane: A related compound with a similar ring structure but without the arsenic atom.
N,N-Dimethyl-1,3-dioxolan-2-amine: Another dioxarsolan derivative with different substituents
This compound stands out due to its unique arsenic-containing ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62163-79-5 |
|---|---|
Molecular Formula |
C6H14AsNO2 |
Molecular Weight |
207.10 g/mol |
IUPAC Name |
N-butyl-1,3,2-dioxarsolan-2-amine |
InChI |
InChI=1S/C6H14AsNO2/c1-2-3-4-8-7-9-5-6-10-7/h8H,2-6H2,1H3 |
InChI Key |
IZTRBMWMKZVTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN[As]1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole](/img/structure/B14559902.png)


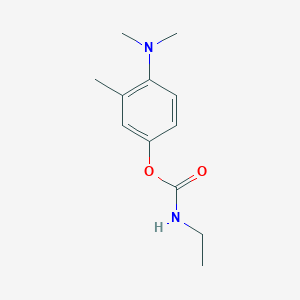
![4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate](/img/structure/B14559931.png)
![4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one](/img/structure/B14559953.png)
![4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine](/img/structure/B14559956.png)
![3,3'-[Butane-1,4-diylbis(oxy)]dibenzonitrile](/img/structure/B14559963.png)
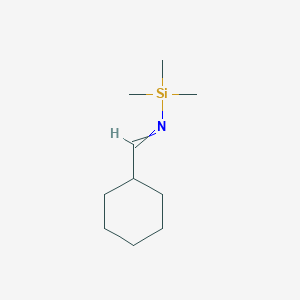
![Methyl 2-[(3-nitrophenyl)acetyl]benzoate](/img/structure/B14559973.png)
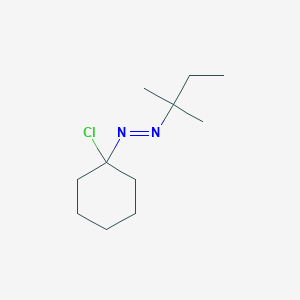
![N-[Bis(aminooxy)phosphoryl]formamide](/img/structure/B14559991.png)
